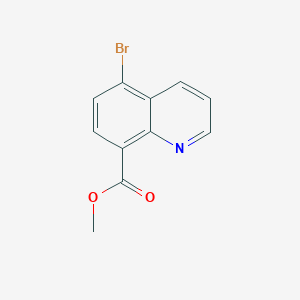

Methyl 5-bromoquinoline-8-carboxylate

概要

説明

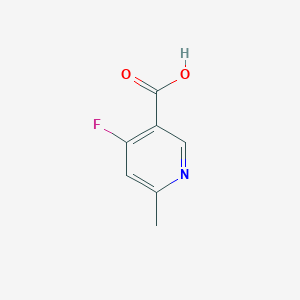

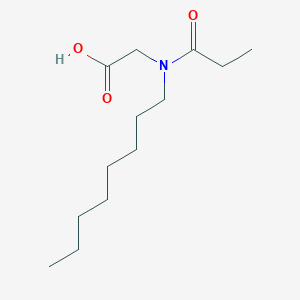

“Methyl 5-bromoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Methyl 5-bromoquinoline-8-carboxylate” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in N,N-dimethyl-formamide at 45℃ for 36 hours . The reaction mixture is then filtered, washed with ethyl acetate, diluted with water, and extracted with ethyl acetate. The ethyl acetate layer is dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the product .Molecular Structure Analysis

The InChI code for “Methyl 5-bromoquinoline-8-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 5-bromoquinoline-8-carboxylate” is a white to yellow to brown solid or liquid . It has a molecular weight of 266.09 . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学的研究の応用

Synthesis of Derivatives

Methyl 5-bromoquinoline-8-carboxylate serves as a precursor in the synthesis of various bifunctional derivatives. These derivatives include alcoholysis products and N-acyl derivatives, which are useful in chemical research for exploring different chemical reactions and properties (Gracheva, Kovel'man, & Tochilkin, 1982).

Use in Fluorescent Brightening Agents

This compound is involved in the synthesis of 2-aryl-6-substituted quinolines, which have potential applications as fluorescent brightening agents. These agents are important in various industries, including textiles and paper, for enhancing the brightness and appearance of products (Rangnekar & Shenoy, 1987).

Bromination Studies

The bromination process of methyl 5-bromoquinoline-8-carboxylate has been studied, offering insights into the chemical behavior and reactivity of this compound. Such studies are crucial for understanding and manipulating chemical structures for various applications (Gracheva & Tochilkin, 1980).

Development of Pharmaceutical Agents

One significant application is in the design and synthesis of quinoline-8-carboxamides as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is a target in drug design for a variety of therapeutic activities. This demonstrates its potential in the development of new pharmaceutical agents (Lord, Mahon, Lloyd, & Threadgill, 2009).

Photolabile Protecting Group

Methyl 5-bromoquinoline-8-carboxylate derivatives are used to create photolabile protecting groups. Such groups are important in photochemistry and have applications in biological research for controlling the release of protected substances using light (Fedoryak & Dore, 2002).

Metal Complexes and Antimicrobial Studies

The compound is also involved in the synthesis of metal complexes, which are studied for their antimicrobial activities. This is important in the search for new antimicrobial agents and understanding the interaction between metal complexes and biological systems (Patel & Patel, 2017).

Corrosion Inhibition Research

Research on derivatives of this compound in corrosion inhibition demonstrates its potential application in protecting metals from corrosion, especially in acidic environments. Such studies are crucial for industries that rely on metal durability and longevity (Rbaa et al., 2018).

Safety and Hazards

作用機序

Target of Action

Quinoline derivatives, in general, have been found to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromoquinoline-8-carboxylate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound. Other factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.

特性

IUPAC Name |

methyl 5-bromoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRLTIQTMTVDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856245 | |

| Record name | Methyl 5-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromoquinoline-8-carboxylate | |

CAS RN |

1445781-45-2 | |

| Record name | Methyl 5-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)

![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)

![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)